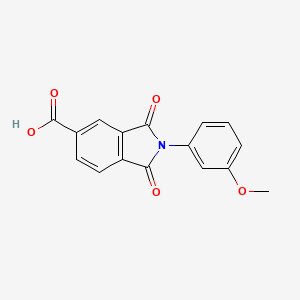
2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Overview
Description
2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (MDIC) is an organic compound belonging to the class of heterocyclic compounds. It is an important intermediate in the synthesis of various active pharmaceutical ingredients (API) and other derivatives. MDIC is a versatile molecule that has been investigated for its potential application in various scientific fields, such as medicinal chemistry, organic synthesis, and biochemistry.
Scientific Research Applications
- Application : This compound is used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction. It’s also used in a synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .
- Results : The outcomes of these reactions would be the formation of new compounds, which can be confirmed and characterized using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy .
- Application : This compound is a caffeine metabolite which showed high antioxidant activity. It is a very sensitive biomarker for the consumption of relatively small amount of coffee. It can be used to inhibit prostaglandin E (2) production .
- Method of Application : In biochemical research, this compound could be administered to experimental subjects (like lab mice) and its effects studied. Alternatively, it could be added to cell cultures to study its effects on cellular processes .
- Results : The outcomes would depend on the specific experiment, but could include changes in cellular behavior, alterations in gene expression, or changes in physiological parameters .
2-(3-Methoxyphenyl)ethylamine
3-(4-Hydroxy-3-methoxyphenyl)propionic acid
- Application : Homovanillic acid is a major catecholamine metabolite that is produced by a consecutive action of monoamine oxidase and catechol-O-methyltransferase on dopamine. It is used as a reagent to detect oxidative enzymes, and is associated with dopamine levels in the brain .
- Method of Application : In neuroscience research, this compound could be administered to experimental subjects (like lab mice) and its effects studied. Alternatively, it could be added to cell cultures to study its effects on cellular processes .
- Results : The outcomes would depend on the specific experiment, but could include changes in cellular behavior, alterations in gene expression, or changes in physiological parameters .
- Method of Application : In biochemical research, this compound could be administered to experimental subjects (like lab mice) and its effects studied. Alternatively, it could be added to cell cultures to study its effects on cellular processes .
- Results : The outcomes would depend on the specific experiment, but could include changes in cellular behavior, alterations in gene expression, or changes in physiological parameters .
Homovanillic acid
Ferulic acid
- Application : Ferulic acid is a hydroxycinnamic acid; it is an organic compound with the formula
(CH3O)HOC6H3CH=CHCO2H
. Classified as a phenolic phytochemical, ferulic acid is found in plant cell walls, covalently bonded to hemicellulose such as arabinoxylans .- Application : This compound is a derivative of benzenepropanoic acid. It’s used in the synthesis of various organic compounds .
- Results : The outcomes of these reactions would be the formation of new compounds, which can be confirmed and characterized using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy .
- Application : This compound is a derivative of cinnamic acid. It’s used in the synthesis of various organic compounds .
- Results : The outcomes of these reactions would be the formation of new compounds, which can be confirmed and characterized using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy .
3-(2-Methoxyphenyl)propionic acid
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-
properties
IUPAC Name |
2-(3-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-22-11-4-2-3-10(8-11)17-14(18)12-6-5-9(16(20)21)7-13(12)15(17)19/h2-8H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJFCMPQNFNMGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



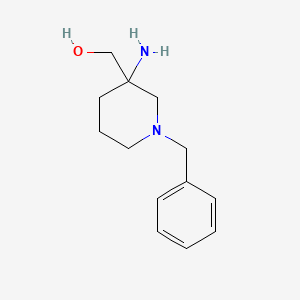
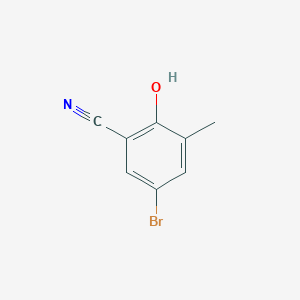
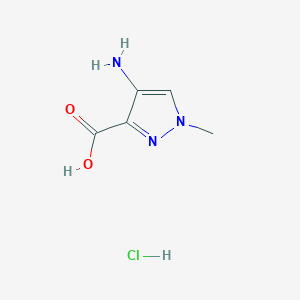
![5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1371674.png)
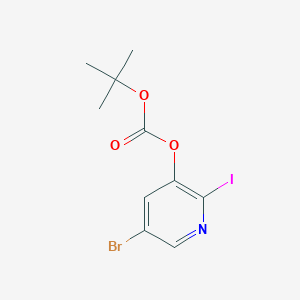
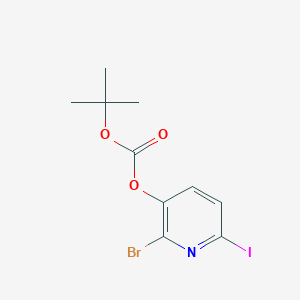
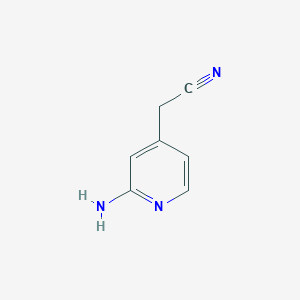
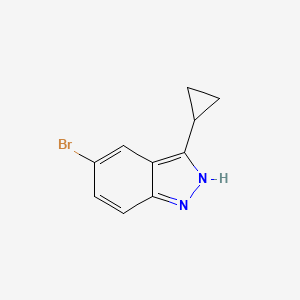
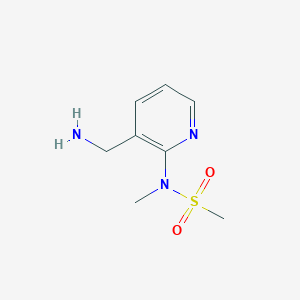
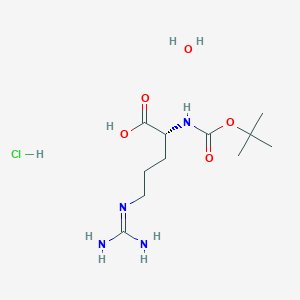
![8-(Benzyloxy)imidazo[1,5-a]pyridine](/img/structure/B1371684.png)
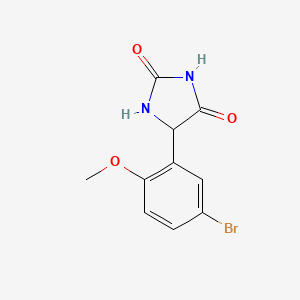
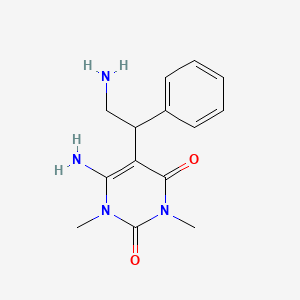
![3-Bromo-2-chloro-5-methyl[1,6]naphthyridine](/img/structure/B1371687.png)